molecular formula C13H21F2NO2 B13552349 tert-butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate

tert-butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate

Cat. No.: B13552349
M. Wt: 261.31 g/mol
InChI Key: BJUZBAXCXGMQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate: is a synthetic organic compound that belongs to the class of bicyclo[1.1.1]pentanes. These compounds are known for their unique structural properties, which make them valuable in various fields of scientific research and industrial applications. The presence of the tert-butyl group and the difluoropropyl substituent adds to the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines .

Properties

Molecular Formula

C13H21F2NO2

Molecular Weight

261.31 g/mol

IUPAC Name

tert-butyl N-[3-(2,2-difluoropropyl)-1-bicyclo[1.1.1]pentanyl]carbamate

InChI

InChI=1S/C13H21F2NO2/c1-10(2,3)18-9(17)16-13-6-12(7-13,8-13)5-11(4,14)15/h5-8H2,1-4H3,(H,16,17)

InChI Key

BJUZBAXCXGMQCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)CC(C)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.